molecular formula C11H21N3O4 B8795116 1,3-Dimorpholino-2-nitropropane CAS No. 81104-52-1

1,3-Dimorpholino-2-nitropropane

Cat. No.: B8795116
CAS No.: 81104-52-1
M. Wt: 259.30 g/mol
InChI Key: HSZDKPZQCXWNRJ-UHFFFAOYSA-N
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Description

1,3-Dimorpholino-2-nitropropane is a nitrogen-containing compound characterized by a central nitropropane backbone substituted with two morpholine rings at the 1- and 3-positions. It is primarily employed as a surfactant in fuel-water emulsions to reduce nitrogen oxide (NOx) emissions in industrial boilers and internal combustion engines . Its structure confers unique stability and emulsifying properties, distinguishing it from simpler nitroalkanes.

Properties

CAS No.

81104-52-1

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

4-(3-morpholin-4-yl-2-nitropropyl)morpholine

InChI

InChI=1S/C11H21N3O4/c15-14(16)11(9-12-1-5-17-6-2-12)10-13-3-7-18-8-4-13/h11H,1-10H2

InChI Key

HSZDKPZQCXWNRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to structurally or functionally related nitroalkanes and morpholine derivatives (Table 1). Key distinctions include molecular complexity, functional groups, and industrial applications.

Table 1: Comparative Analysis of 1,3-Dimorpholino-2-nitropropane and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Toxicity Notes
This compound C11H21N3O3 255.31 Nitro, two morpholine rings Fuel additive, surfactant in emulsions Limited data; potential irritant
Nitromethane CH3NO2 61.04 Nitro Solvent, racing fuel, explosive precursor Highly volatile; neurotoxic
2-Nitropropane C3H7NO2 89.09 Nitro Industrial solvent, coatings Suspected carcinogen
1,3-Dinitropropane C3H6N2O4 134.09 Two nitro groups Explosives, propellants High reactivity; explosive hazard
4-Nitrosomorpholine C4H8N2O2 116.12 Nitroso, morpholine Chemical synthesis intermediate Carcinogenic (nitrosamine class)

Key Differentiators

  • Structural Complexity: The dual morpholine rings in this compound enhance its surfactant capabilities, enabling stable fuel-water emulsions, unlike simpler nitroalkanes (e.g., nitromethane) that lack such functionalization.
  • Toxicity Profile: While 2-nitropropane and 4-nitrosomorpholine are associated with carcinogenicity, toxicity data for this compound remain sparse, necessitating further study.
  • Application Scope: The compound’s role in NOx reduction contrasts with 1,3-dinitropropane’s use in explosives, highlighting divergent industrial priorities.

Research Findings

  • Efficacy in Fuel Additives: this compound demonstrates superior emulsifying stability compared to nitropropane isomers, attributed to its morpholine substituents.
  • Environmental Impact: Its use in reducing NOx emissions aligns with regulatory goals, though lifecycle environmental assessments are lacking.

Notes

  • Data Gaps: Toxicity and long-term environmental impact studies for this compound are critically needed.
  • Regulatory Considerations: 2-Nitropropane’s carcinogenic classification underscores the importance of rigorous safety evaluations for structurally related compounds.

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